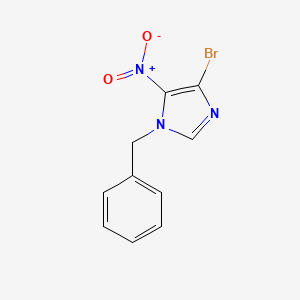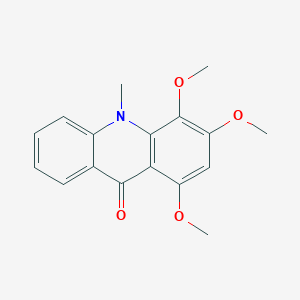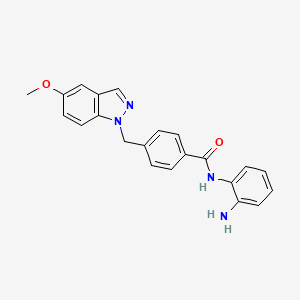
n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group on the indazole ring using methoxylating agents.
Amination: Introduction of the aminophenyl group through nucleophilic substitution reactions.
Benzamide Formation: Coupling the aminophenyl and indazole intermediates with a benzoyl chloride derivative to form the final benzamide compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aminophenyl group.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Material Science:
Agriculture: Investigated for use as agrochemicals or plant growth regulators.
作用機序
The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
類似化合物との比較
n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide analogs: Compounds with slight modifications in the indazole or benzamide moieties.
Other Benzamides: Compounds like sulpiride or tiapride, which are used in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the combination of the aminophenyl group and the methoxy-substituted indazole ring, which might confer unique biological activities or chemical reactivity compared to other benzamides.
特性
CAS番号 |
920315-39-5 |
|---|---|
分子式 |
C22H20N4O2 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(5-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-10-11-21-17(12-18)13-24-26(21)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |
InChIキー |
ZIBOSRRZTPAWEH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


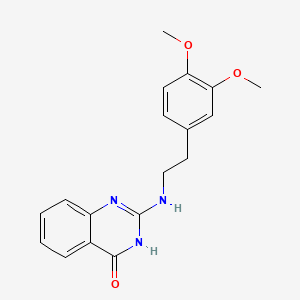

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)



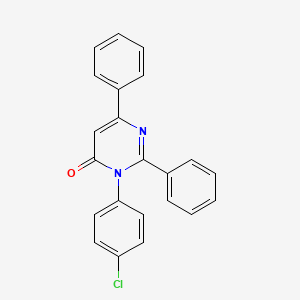
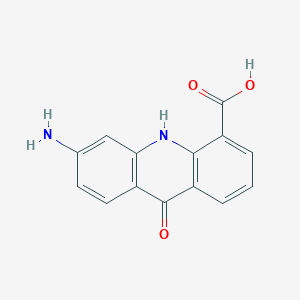


![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)

